molecular formula C32H28F6N6O2S22+ B1665627 AG-1812 free base CAS No. 700341-80-6

AG-1812 free base

Cat. No. B1665627
M. Wt: 706.7 g/mol
InChI Key: ZEBVOHRNJZPTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-1812 is a bio-active chemical.

Scientific Research Applications

1. Environmental Analysis

In the study by Gerasimova, Eremina, Makarskaya, & Kuklina (2020), they analyzed chemical pollution in soils, which could include components similar to AG-1812. Their research focused on assessing pollution through instrumental and titrimetric analysis of soil samples, providing insights into the environmental impacts of chemical compounds.

2. Advanced Material Development

Research by Hua, Xu, Liu, Chen, Tian, Cheng, Kloo, & Sun (2015) employed Ag-based metal organic complexes in the development of perovskite solar cells. This highlights the potential of using compounds like AG-1812 in developing new materials with specific electronic properties.

3. Nanotechnology

The study by Gómez-Villarejo et al. (2017) on Ag-based nanofluidic systems demonstrated the application of silver nanoparticles in enhancing the thermal properties of fluids for solar power technology. This indicates the potential for AG-1812 in nanotechnology applications, especially in energy systems.

4. Medical Research

In a study on silver-impregnated zeolite (AgIZ) for radioiodine removal, Kaplan et al. (2019) explored its use in medical waste management. This suggests a potential avenue for AG-1812 in medical research, particularly in waste treatment and hazardous material containment.

properties

CAS RN

700341-80-6

Product Name

AG-1812 free base

Molecular Formula

C32H28F6N6O2S22+

Molecular Weight

706.7 g/mol

IUPAC Name

2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole

InChI

InChI=1S/C32H28F6N6O2S2/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42)/q+2

InChI Key

ZEBVOHRNJZPTDI-UHFFFAOYSA-N

SMILES

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F

Canonical SMILES

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F

Appearance

Solid powder

Other CAS RN

700341-80-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG-1812 free base;  AG1812 free base;  Lansoprazole disulfide active metabolite;  UNII-6RI44GB0V9;  AC1MIZB6;  HE078804; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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